

An In-depth Technical Guide to the Physicochemical Properties of Ceramide 3-d3

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Compound of Interest

Compound Name: Ceramide 3-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ceramide 3-d3**. Given the limited availability of data for the deuterated form, this document primarily relies on data from its non-deuterated counterpart, Ceramide 3 (also known as Ceramide NP), as minor isotopic substitution is not expected to significantly alter most bulk physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and lipid-based formulation studies.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Ceramide 3 and its deuterated analog, **Ceramide 3-d3**. It is important to note that much of the available quantitative data pertains to the non-deuterated form.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C36H68D3NO3 | [1] |
| Formula Weight | 569.0 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d3); ≤1% d0 | [1] |
| Synonyms | C18 Ceramide-d3, Cer(d18:1/18:0)-d3 | [1] |
| Formal Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide | [1] |

Table 1: Physicochemical Properties of **Ceramide 3-d3**

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C36H73NO4 | [2][3] |
| Molecular Weight | 584.0 g/mol | [2] |
| Melting Point | 122-124°C | [4] |
| Boiling Point | 721.4 ± 60.0°C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm ³ | [4] |
| Solubility | Soluble in chloroform.[5] Soluble in water.[6] Dispersible in oil.[7] Soluble in Chloroform and DMF; requires warming for Ethanol.[1] | |
| Appearance | White powder | [5][8] |
| Stability | Stable in a pH range of 4.5 to 6.5.[9] Shelf life of 24 months when stored in cool, dry, well-sealed containers.[8] | |

Table 2: Physicochemical Properties of Ceramide 3 (Non-deuterated)

Experimental Protocols

The characterization of ceramides and their deuterated analogs relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments relevant to determining the physicochemical properties of **Ceramide 3-d3**.

I. Quantification of Ceramide 3-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.[10]

A. Sample Preparation and Lipid Extraction:

A robust lipid extraction method, such as the Bligh and Dyer method, is crucial for accurate quantification.[\[11\]](#)

- Cell Lysis: For cellular samples, wash cells with ice-cold PBS and resuspend the pellet in a suitable lysis buffer.[\[11\]](#)
- Solvent Addition: To the sample, add a mixture of chloroform:methanol (1:2, v/v).[\[11\]](#)
- Phase Separation: Add chloroform and water to induce phase separation.
- Collection of Organic Phase: The lower organic phase, containing the lipids, is carefully collected.
- Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol.[\[11\]](#)

B. Chromatographic Separation:

- Column: A C18 reversed-phase column is typically used for the separation of ceramide species based on their hydrophobicity.[\[11\]](#)[\[12\]](#)
- Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol with formic acid, is commonly employed.
- Injection Volume: Typically 5-10 μL of the reconstituted lipid extract is injected.

C. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
- Detection: Individual ceramide species are detected by multiple reaction monitoring (MRM). [\[12\]](#) This involves monitoring a specific precursor ion to product ion transition for **Ceramide 3-d3**.

- Quantification: Eight-point calibration curves are constructed using known concentrations of a non-deuterated ceramide standard, with the deuterated **Ceramide 3-d3** serving as an internal standard for the quantification of endogenous Ceramide 3.[\[12\]](#)

II. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic properties of ceramides.[\[13\]](#)

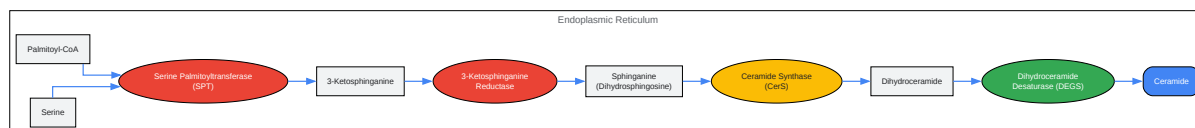
- Sample Preparation: A known weight of **Ceramide 3-d3** is sealed in an aluminum pan. An empty pan is used as a reference.
- Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles.
- Data Analysis: The endothermic and exothermic transitions are recorded. The peak of the endothermic transition upon heating corresponds to the melting point.[\[13\]](#) For anhydrous N-hydroxy fatty acid ceramides, two thermal transitions have been observed.[\[13\]](#)

Signaling Pathways and Logical Relationships

Ceramides are crucial signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[\[15\]](#)[\[17\]](#)

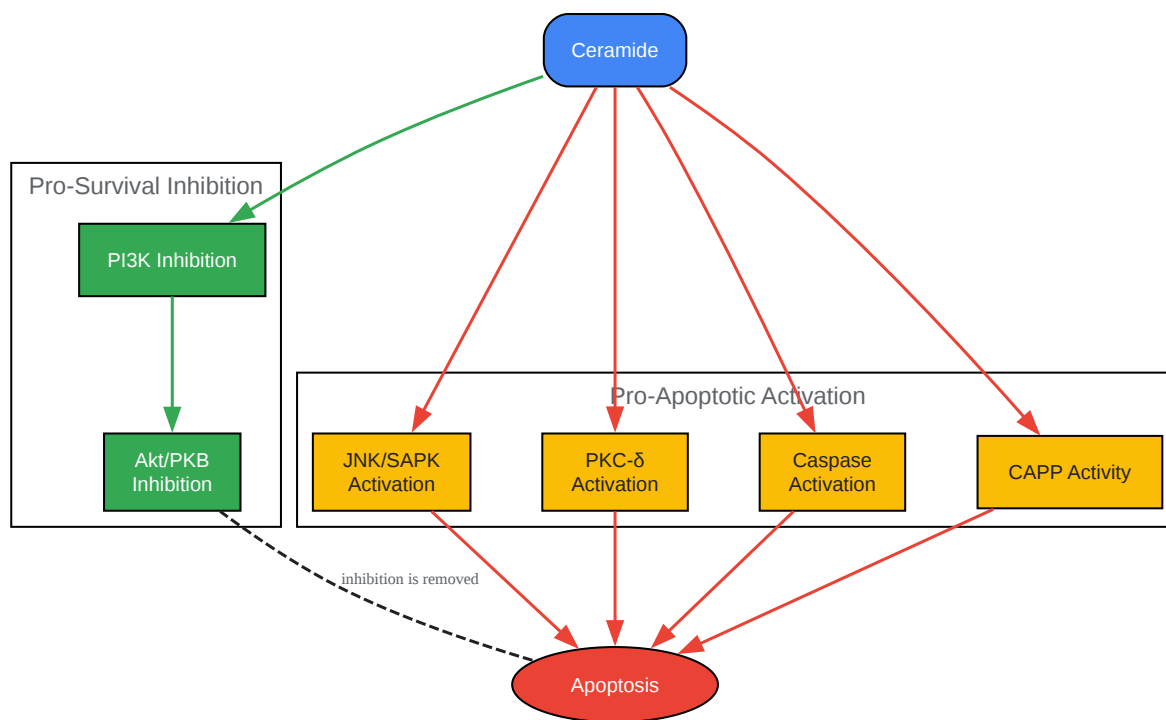


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Caption: The de novo synthesis pathway of ceramide in the endoplasmic reticulum.

Ceramide-Mediated Apoptosis Signaling

Ceramide can induce apoptosis through the activation of various pro-death pathways.^[14]

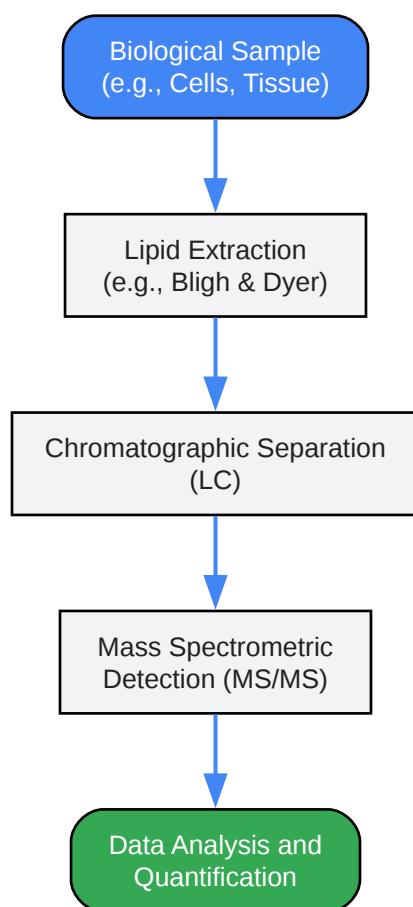


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Caption: Simplified overview of ceramide-mediated apoptosis signaling pathways.

Experimental Workflow for Ceramide Analysis

The following diagram illustrates a typical workflow for the analysis of ceramides from biological samples.



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Caption: General experimental workflow for the quantification of ceramides.

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